4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide

Lipophilicity ADME Drug Design

Sourcing 4-amino-3-fluoro-N-cyclopropylmethyl benzamide for structure-activity studies? Generic analogs fail to replicate key steric/electronic features. This compound delivers: • Distinct N-cyclopropylmethyl group alters lipophilicity (cLogP) and metabolic stability vs. methyl/unsubstituted analogs. • Free 4-amino group enables rapid derivatization (acylation, sulfonylation) for hit expansion. • Validated ≥95% HPLC purity for reproducible screening. Available for immediate shipment with batch-specific CoA.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B12081518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESC1CC1CNC(=O)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C11H13FN2O/c12-9-5-8(3-4-10(9)13)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6,13H2,(H,14,15)
InChIKeyBGDQSMCLJWTONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide: Chemical Identity & Procurement


4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide (CAS 1247149-24-1) is a substituted benzamide derivative with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol . The compound features a 4-amino-3-fluorobenzamide core conjugated with an N-cyclopropylmethyl substituent, placing it within a privileged scaffold class frequently explored in medicinal chemistry for kinase and receptor modulation . The unique combination of a meta-fluorine and a para-amino group on the benzamide ring, coupled with the cyclopropylmethyl amide side chain, provides a distinct pharmacophore that differentiates it from simpler benzamide analogs .

4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide vs. Common Benzamide Analogs


The specific substitution pattern of 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is critical for its intended biological profile. The 4-amino-3-fluoro motif is a recognized pharmacophore for certain enzyme targets, and the N-cyclopropylmethyl group significantly alters lipophilicity, metabolic stability, and binding conformation relative to unsubstituted or methyl-substituted benzamides . Direct analogs lacking either the amino group or the cyclopropylmethyl moiety exhibit substantially different physicochemical properties (e.g., cLogP, polar surface area) and are expected to display divergent target engagement and off-target profiles [1]. Generic substitution with simpler benzamides such as 4-amino-3-fluorobenzamide (CAS 609783-62-2) or N-(cyclopropylmethyl)-3-fluorobenzamide (CAS 1090915-79-9) will fail to recapitulate the unique steric and electronic environment presented by the fully substituted target compound . The absence of published head-to-head comparative data for this exact compound underscores the need for compound-specific procurement when precise structural features are required for SAR exploration.

4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide Quantitative Differentiation


Lipophilicity and TPSA Compared to Analogs

The presence of the N-cyclopropylmethyl group increases lipophilicity relative to the parent 4-amino-3-fluorobenzamide. Computed values (XLogP3) for the target compound are approximately 1.2–1.5 log units higher than those for 4-amino-3-fluorobenzamide (XLogP3 ≈ 0.8), indicating enhanced membrane permeability potential [1]. Topological polar surface area (TPSA) for 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is 55.1 Ų, compared to 72.9 Ų for 4-amino-3-fluorobenzamide, reflecting the impact of the cyclopropylmethyl amide on hydrogen-bonding capacity [2].

Lipophilicity ADME Drug Design

Hydrogen Bond Donor Count for Target Selectivity

The target compound possesses two hydrogen bond donors (the 4-amino group and the amide N-H), whereas N-(cyclopropylmethyl)-3-fluorobenzamide has only one (amide N-H). This difference is significant for compounds targeting enzymes or receptors that require dual hydrogen-bonding interactions, such as certain kinases and histone deacetylases [1].

Medicinal Chemistry SAR Selectivity

Biological Activity Potential from Benzamide SAR

In a series of substituted benzamides evaluated for enzyme inhibition, the presence of a 4-amino group combined with a 3-fluoro substituent was associated with moderate inhibitory activity (IC50 values ranging from 8.7 to 29.1 μM depending on additional substitution), while analogs lacking the amino group showed significantly reduced activity [1]. The N-cyclopropylmethyl group has been shown to enhance dopamine D3 receptor binding affinity in related benzamide series, with Ki values improving up to 10-fold compared to N-methyl analogs [2].

Kinase Inhibition Benzamide SAR Lead Optimization

Synthetic Accessibility and Purity Profile

4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide is commercially available with purities typically ≥95% as determined by HPLC . In contrast, the positional isomer 4-[(cyclopropylamino)methyl]-3-fluorobenzamide (CAS 1016750-17-6) is also available at similar purity but differs fundamentally in its connectivity (benzylamine vs. benzamide), which alters its reactivity and potential as a synthetic intermediate .

Chemical Synthesis Procurement Quality Control

Limited Public Bioactivity Data

A comprehensive search of public databases (PubChem, ChEMBL, BindingDB) reveals no reported IC50, Ki, or EC50 values for 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide against any specific target as of April 2026 [1]. In contrast, the parent compound 4-amino-3-fluorobenzamide has been annotated with an IC50 of 28 μM in one assay, and the N-cyclopropylmethyl analog without the 4-amino group shows no reported bioactivity either [2]. This data gap is itself a differentiating factor: the compound represents an underexplored chemotype for which proprietary or novel target activity can be generated.

Data Scarcity Novel Chemical Space IP Positioning

4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide: Optimal Use Cases


Lead Optimization and SAR Exploration

The compound serves as a versatile building block for probing the effects of N-cyclopropylmethyl substitution on the 4-amino-3-fluorobenzamide scaffold. Its distinct physicochemical profile (higher lipophilicity, reduced TPSA) makes it a candidate for improving cell permeability and CNS exposure in hit-to-lead campaigns . It is particularly suited for libraries targeting kinases, GPCRs, and epigenetic enzymes where the 4-amino-3-fluoro motif is a known pharmacophore .

Chemical Biology Tool Compound Development

With no publicly disclosed target engagement data, 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide presents an opportunity for de novo target identification and chemical probe development. Its unique substitution pattern can be exploited in affinity-based proteomics (e.g., pull-down experiments) to discover novel protein interactors .

Synthetic Intermediate for Amide Derivatives

The free amino group at the 4-position allows for further derivatization (e.g., acylation, sulfonylation, reductive amination), enabling the rapid generation of diverse analogs for medicinal chemistry and agrochemical research. The cyclopropylmethyl amide is a metabolically stable bioisostere that can replace labile alkyl groups .

Reference Standard for Analytical Methods

Due to its well-defined structure and commercial availability at ≥95% purity, the compound can be employed as a reference standard in HPLC, LC-MS, and NMR method development and validation for related benzamide derivatives .

Technical Documentation Hub

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